Studies are exploring the potential benefits of ibuprofen in preventing or slowing the progression of neurodegenerative diseases like Alzheimer's disease. Some research suggests that ibuprofen's anti-inflammatory properties may offer protection against neurodegeneration, but further investigation is needed to confirm these findings and determine the optimal dosage and long-term safety for this use [National Institutes of Health (.gov), Ibuprofen - ].
Research is ongoing to develop new formulations of ibuprofen that target delivery to the colon. This approach aims to reduce the gastrointestinal side effects associated with traditional oral administration [Hindawi, Synthesis, Characteristics, and Pharmaceutical Properties of Ibuprofen-Cyclodextrin-PEG Conjugate - ].
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. Its IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid, and its chemical formula is C₁₃H₁₈O₂. The compound exists as a racemic mixture of two enantiomers: (R)-ibuprofen and (S)-ibuprofen, with the latter being the more pharmacologically active form. Ibuprofen is commonly utilized to relieve pain from various conditions, including headaches, dental pain, menstrual cramps, muscle aches, and arthritis. Additionally, it is often employed to reduce fever and inflammation.
Ibuprofen's mechanism of action revolves around its inhibition of COX enzymes. COX exists in two isoforms, COX-1 and COX-2. COX-1 is responsible for physiological functions like stomach lining protection and platelet aggregation, while COX-2 is primarily involved in inflammation. Ibuprofen works by preferentially inhibiting COX-2, thereby reducing inflammation without significantly affecting stomach functions [].
While generally safe for short-term use, Ibuprofen can cause side effects like stomach upset, heartburn, and kidney problems with prolonged use at high doses []. Additionally, individuals with certain medical conditions or taking specific medications may need to avoid ibuprofen due to potential interactions.
Ibuprofen exhibits significant biological activity through its anti-inflammatory and analgesic effects. It achieves this by inhibiting cyclooxygenase enzymes, thereby reducing the production of prostaglandins that contribute to pain and inflammation. The (S)-enantiomer of ibuprofen is particularly effective in this regard, as it has a higher affinity for the cyclooxygenase enzymes compared to its (R)-counterpart . This enantiomeric specificity enhances ibuprofen's therapeutic efficacy while minimizing potential side effects associated with non-selective NSAIDs.
The synthesis of ibuprofen can be accomplished through several methods, with one common approach involving the following steps:
This multi-step synthesis typically yields varying amounts of ibuprofen depending on reaction conditions and purification methods.
Ibuprofen is primarily used as an over-the-counter medication for:
Additionally, research has explored its potential applications in treating various diseases beyond pain management, including cardiovascular diseases and certain types of cancer due to its anti-inflammatory properties .
Ibuprofen can interact with various medications and substances, potentially altering their effects or increasing adverse reactions. Notable interactions include:
Understanding these interactions is crucial for safe clinical use.
Several compounds share similar properties or mechanisms with ibuprofen. Here are some notable examples:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Naproxen | C₁₄H₁₄O₃ | Longer half-life; often used for chronic pain relief |
Aspirin | C₉H₈O₄ | Irreversible COX inhibitor; also has antiplatelet effects |
Diclofenac | C₁₄H₁₁Cl₂N₃O₂ | More potent anti-inflammatory; used for severe pain |
Ketoprofen | C₁₃H₁₈O₂ | Similar mechanism; often used for musculoskeletal disorders |
Ibuprofen's unique characteristics include its specific enantiomeric activity (with (S)-ibuprofen being more effective), its relatively favorable safety profile compared to other NSAIDs, and its dual function as both an analgesic and antipyretic agent. These factors contribute to its widespread use and popularity among consumers.
Ibuprofen possesses the molecular formula C₁₃H₁₈O₂, representing a total of 33 atoms with a molecular weight of 206.28 grams per mole [1] [2] [3]. The exact mass has been determined to be 206.130680 daltons through high-resolution mass spectrometry measurements [1] [3]. The compound exhibits a monoisotopic mass of 206.130680, confirming its precise atomic composition [2].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for ibuprofen is 2-[4-(2-methylpropyl)phenyl]propanoic acid [1] [2] [4] [5]. This systematic name reflects the compound's structural architecture, which consists of a propanoic acid moiety substituted at the alpha position with a para-substituted phenyl ring. The phenyl ring bears an isobutyl substituent, specifically a 2-methylpropyl group, at the para position relative to the propanoic acid attachment point.
Alternative chemical names include 2-(4-isobutylphenyl)propanoic acid and alpha-methyl-4-(2-methylpropyl)benzeneacetic acid [2] [5]. The Chemical Abstracts Service (CAS) registry number for ibuprofen is 15687-27-1 [1] [3] [5]. The compound's InChI (International Chemical Identifier) is InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) [3] [4], while the InChIKey is HEFNNWSXXWATRW-UHFFFAOYSA-N [3] [5].
Ibuprofen contains one chiral center located at the alpha carbon of the propanoic acid group, giving rise to two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen [4] [6] [7]. The (S)-enantiomer exhibits dextrorotatory optical activity, while the (R)-enantiomer displays levorotatory optical activity [8] [9].
The complete IUPAC nomenclature for the individual enantiomers are (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid for the S-enantiomer and (2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid for the R-enantiomer [4]. The stereochemical descriptors indicate the absolute configuration around the chiral carbon atom according to the Cahn-Ingold-Prelog priority rules.
A remarkable feature of ibuprofen stereochemistry is the unidirectional chiral inversion that occurs in biological systems [6] [7] [10] [11]. Studies have demonstrated that 63 ± 6% of an administered dose of (R)-(-)-ibuprofen undergoes stereospecific conversion to the (S)-(+)-enantiomer through enzymatic processes [6] [11]. This chiral inversion is mediated by 2-arylpropionyl-coenzyme A epimerase, which converts the (R)-ibuprofen-CoA thioester to the (S)-ibuprofen-CoA thioester [8] [10] [9]. Importantly, no measurable inversion occurs from the (S)-(+) to (R)-(-) enantiomer, making this a unidirectional process [6] [11].
The two enantiomers exhibit different melting points, with (S)-(+)-ibuprofen melting at 75-78°C and (R)-(-)-ibuprofen melting at 41-42°C [12]. This difference in physical properties reflects the distinct molecular packing arrangements of the two enantiomers in the solid state. The pharmacological activity resides primarily in the (S)-(+)-enantiomer, which is approximately 100 times more active than the (R)-(-)-enantiomer for anti-inflammatory effects [13] [8].
High-resolution broadband rotational spectroscopy studies of gas-phase ibuprofen have revealed significant conformational flexibility, particularly in the isobutyl moiety [14] [15]. Quantum-chemical calculations coupled with experimental spectroscopic data have identified four distinct low-energy conformers that differ primarily in the structural arrangement of the isobutyl group relative to the remainder of the molecule [14] [15].
The conformational analysis demonstrates that while the isobutyl group exhibits high structural flexibility, resulting in multiple distinct low-energy conformers, the propanoic acid group maintains a stable conformational arrangement [14] [15]. This selective flexibility reflects the different rotational barriers around various bonds within the molecule. The conformational preferences are governed by intramolecular interactions, which have been analyzed through quantitative potential energy deconvolution using Fourier-type profiles [16] [17].
Density functional theory (DFT) calculations have identified eight different geometries as energy minima for ibuprofen [16] [17]. The conformational stability analysis reveals that the relative orientations of the substituent groups, particularly around the para-substituted phenyl ring, have minimal impact on the overall conformational stability of the molecule [16] [17]. The internal rotations that interconvert these conformers have been systematically studied, providing insights into the energy barriers associated with conformational changes.
The gas-phase conformational studies indicate that ibuprofen can adopt different conformations primarily through variations in dihedral angles around specific bonds, including the C-C bonds connecting the isobutyl group to the phenyl ring and the phenyl ring to the propanoic acid moiety [16] [17]. These conformational studies are particularly relevant for understanding the molecule's interaction with biological targets, as the three-dimensional shape significantly influences binding affinity and selectivity.
Ibuprofen exhibits characteristic solubility behavior that reflects its acidic nature and lipophilic properties [18] [19] [20] [21] [22]. The compound is practically insoluble in water at physiological pH, with solubility increasing significantly in alkaline conditions due to ionization of the carboxylic acid group [23]. The dissociation constant (pKa) has been experimentally determined to be 4.45 ± 0.04 at 25°C [23] [24] [25], indicating that ibuprofen exists predominantly in its ionized form at physiological pH (7.4).
The octanol-water partition coefficient serves as a critical parameter for assessing the lipophilicity of ibuprofen [19] [20]. Experimental determination of the log P value at pH 8 yielded 1.56, which is lower than literature values ranging from 2.48 to 3.6 [20]. This discrepancy may be attributed to differences in experimental conditions, equilibration time, and measurement techniques. The theoretical log P value is reported as 3.97, indicating significant hydrophobic character [23].
Solubility studies in various organic solvents reveal that ibuprofen dissolves freely in acetone, methanol, and methylene chloride [23]. The solubility hierarchy in pure solvents follows the order: DMSO > methanol > ethanol > isopropanol > n-propanol > polyethylene glycol-200 > propylene glycol > water [22]. This pattern reflects the importance of hydrogen bonding and polarity in determining solubility behavior.
Thermodynamic analysis of ibuprofen solubility in cosolvent systems has provided insights into the solubilization mechanisms [22]. The enthalpy and entropy of solution exhibit complex relationships with solvent composition, with maxima occurring at specific cosolvent mole fractions. At low cosolvent concentrations, ibuprofen solubility is entropy-driven, while at higher concentrations, the process becomes enthalpy-driven [22].
Irritant;Health Hazard